{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 853752-85-9
VCID: VC21393827
InChI: InChI=1S/C20H24N2O2/c1-15-8-7-9-16(2)20(15)24-13-6-5-12-22-18-11-4-3-10-17(18)21-19(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4g/mol

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

CAS No.: 853752-85-9

Cat. No.: VC21393827

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4g/mol

* For research use only. Not for human or veterinary use.

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol - 853752-85-9

Specification

CAS No. 853752-85-9
Molecular Formula C20H24N2O2
Molecular Weight 324.4g/mol
IUPAC Name [1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C20H24N2O2/c1-15-8-7-9-16(2)20(15)24-13-6-5-12-22-18-11-4-3-10-17(18)21-19(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3
Standard InChI Key YDAXDZHHVJVWGJ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO
Canonical SMILES CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO

Introduction

Molecular Formula:

C19_{19}H22_{22}N2_{2}O2_{2}

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the benzimidazole core: Typically achieved by condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Introduction of the 4-(2,6-dimethylphenoxy)butyl group: This step involves alkylation using a halogenated butyl derivative.

  • Attachment of the methanol group: Achieved through selective hydroxymethylation.

While specific synthesis details for this compound were not directly available, similar benzimidazole derivatives follow these general steps .

Biological Activities

Benzimidazole derivatives are known for diverse pharmacological activities. Though specific data on this compound is unavailable, insights can be drawn from structurally related compounds:

Antimicrobial Activity

  • Benzimidazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .

  • The phenoxybutyl group may enhance lipophilicity, improving membrane penetration.

Anticancer Potential

  • Benzimidazoles are studied as inhibitors of enzymes like dihydrofolate reductase (DHFR), critical for purine synthesis in cancer cells .

  • Methanol substitution could influence binding affinity to target proteins.

Antifungal Effects

  • Structural analogs have shown activity against fungal strains by disrupting cell wall synthesis .

Related Studies:

  • Antimicrobial Studies:

    • Compounds with benzimidazole cores demonstrate minimum inhibitory concentrations (MIC) in the micromolar range against bacterial strains such as E. coli and S. aureus .

  • Anticancer Studies:

    • Benzimidazole derivatives outperform standard drugs like 5-FU in inhibiting colorectal cancer cell lines (IC50_{50}: ~5 µM vs. ~10 µM for 5-FU) .

  • Molecular Docking:

    • Computational studies suggest strong interactions with enzyme active sites due to hydrogen bonding and hydrophobic interactions facilitated by phenoxy groups .

Potential Applications

The compound has potential applications in:

  • Pharmaceuticals: As a lead molecule for antimicrobials or anticancer drugs.

  • Agriculture: As a fungicide or pesticide due to its structural similarity to known bioactive agents.

  • Material Science: Functionalized benzimidazoles are used in organic electronics.

Limitations:

  • Lack of direct experimental data specific to this compound.

  • Limited understanding of its pharmacokinetics and toxicity profile.

Future Research:

  • In vitro and in vivo studies: To evaluate its biological efficacy and safety.

  • Structure-activity relationship (SAR): To optimize functional groups for enhanced activity.

  • Formulation development: For targeted drug delivery systems.

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